Intrinsic Gas-Phase Basicity: Ring Size and Heteroatom Effects on Proton Affinity
The gas-phase proton affinity (PA) of 5,6-dihydro-2H-pyran-2-one (an isomer of the target compound) is 862 kJ/mol, as determined by Fourier transform ion cyclotron resonance (FT-ICR) [1]. This value is significantly higher than that of the five-membered analog 2(5H)-furanone, which has a PA of 836 kJ/mol, representing a 26 kJ/mol increase in basicity. This difference is attributed to the larger ring size, which alters the hybridization pattern of the carbonyl carbon and introduces a nonbonding interaction between the protonated carbonyl and the ring oxygen in the lactone [1]. The higher basicity of the 3,6-dihydro-2H-pyran-2-one scaffold directly translates to enhanced stability of its protonated form and can influence its reactivity as a Michael acceptor in biological systems [1].
| Evidence Dimension | Gas-Phase Proton Affinity (Basicity) |
|---|---|
| Target Compound Data | 862 kJ/mol (for 5,6-dihydro-2H-pyran-2-one isomer) |
| Comparator Or Baseline | 2(5H)-Furanone: 836 kJ/mol |
| Quantified Difference | 26 kJ/mol higher basicity for the 6-membered lactone |
| Conditions | Fourier transform ion cyclotron resonance (FT-ICR) spectrometry; gas phase |
Why This Matters
This fundamental thermodynamic parameter quantifies the electron density and reactivity of the lactone carbonyl, a critical determinant of its behavior in acid-catalyzed reactions and as a covalent warhead in bioactive molecules.
- [1] Bouchoux, G., & Hoppilliard, Y. (1997). Structural Effects on the Intrinsic Basicities of α,β-Unsaturated Lactones and Ketones. The Journal of Organic Chemistry, 62(24), 8430–8438. View Source
